

The Intricacies of Iptakalim Hydrochloride: A Deep Dive into its Pharmacological Profile

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Compound of Interest		
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Abstract

Iptakalim Hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener demonstrating significant therapeutic potential, primarily in the management of hypertension and offering promise in neuroprotection. This technical guide provides a comprehensive overview of its basic pharmacological profile, delineating its mechanism of action, pharmacodynamics, and pharmacokinetics. Through a synthesis of preclinical and clinical data, this document aims to serve as a foundational resource for the scientific community, fostering further research and development of this unique pharmacological agent. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are detailed to ensure reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved.

Mechanism of Action: A Selective KATP Channel Opener

Iptakalim exerts its pharmacological effects primarily through the opening of ATP-sensitive potassium (KATP) channels. These channels are crucial metabolic sensors that link the bioenergetic state of a cell to its electrical activity.







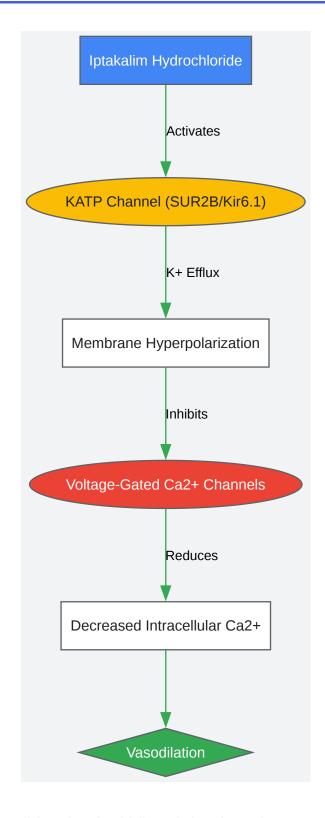
Iptakalim demonstrates a notable selectivity for KATP channels containing the SUR2B subunit, which are predominantly found in vascular smooth muscle and endothelial cells.[1] It is a more potent activator of the SUR2B/Kir6.1 subtype of KATP channels than other well-known openers like diazoxide and pinacidil.[1] In contrast, it has mild effects on SUR2A/Kir6.2 channels (found in cardiac muscle) and does not open SUR1/Kir6.2 channels (predominantly in pancreatic betacells).[1] This selectivity for SUR2B-containing channels is thought to contribute to its preferential vasodilation of resistance arterioles and small arteries with minimal effects on large arteries and capacitance vessels.[1][2]

The opening of KATP channels by Iptakalim in vascular smooth muscle cells leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to vasodilation.[2] Interestingly, in mesenteric microvascular endothelial cells, the activation of KATP channels by Iptakalim is dependent on the intracellular concentrations of ATP or NDPs, being most effective at 100 or 1000 μ mol/L.[3][4] This activation also appears to be dependent on both ATP hydrolysis and ATP ligands.[4]

However, in dopaminergic neurons of the substantia nigra pars compacta, which primarily express SUR1-containing KATP channels, high concentrations of Iptakalim (300-500 μ M) have been shown to close these channels.[5] This suggests a complex and tissue-specific interaction with different KATP channel subtypes.

Signaling Pathway of Iptakalim-Induced Vasodilation





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Caption: Signaling pathway of Iptakalim-induced vasodilation.



Pharmacodynamics: A Spectrum of Therapeutic Effects

Iptakalim's primary pharmacodynamic effect is vasodilation, leading to a reduction in blood pressure. However, its actions extend to neuroprotection and potential influences on insulin secretion.

Cardiovascular Effects

Iptakalim is a potent antihypertensive agent, demonstrating a selective action on hypertensive subjects with little effect on normotensive individuals.[1][2][3] This selectivity may be attributed to its high affinity for SUR2B/Kir6.1 channels and its preferential relaxation of resistance vessels.[1] In spontaneously hypertensive rats (SHRs), Iptakalim has been shown to effectively reduce blood pressure and ameliorate pathological changes in the kidneys, including reversing renal arteriolar remodeling and decreasing proteinuria.[2]

Furthermore, Iptakalim inhibits the proliferation of human pulmonary artery smooth muscle cells (HPASMCs) induced by stimuli like endothelin-1 and hypoxia, suggesting its potential in treating pulmonary hypertension.[6][7][8] This anti-proliferative effect is mediated through the activation of KATP channels.[7]

Pharmacodynamic Effect	Model	Key Findings	Reference
Antihypertensive	Spontaneously Hypertensive Rats (SHRs)	Significantly lowers blood pressure; reverses renal arteriolar remodeling.	[2]
Vasodilation	Isolated Arteries	Preferentially relaxes resistance arterioles and small arteries.	[1][2]
Anti-proliferative	Human Pulmonary Artery Smooth Muscle Cells	Inhibits proliferation induced by endothelin-1 and hypoxia.	[6][7][8]



Neuroprotective Effects

Iptakalim exhibits significant neuroprotective properties in various models of neuronal injury. It has been shown to protect against cerebral ischemia/reperfusion injury by reducing infarct volume, improving neurological function, and attenuating brain edema.[6] The neuroprotective mechanism is linked to the protection of the neurovascular unit, including neurons, astrocytes, and endothelial cells, from apoptosis.[6] In models of Parkinson's disease, Iptakalim protects dopaminergic neurons from neurotoxin-induced damage.[5]

Effects on Insulin Release

The effect of Iptakalim on insulin release is complex and appears to be dependent on the specific KATP channel subtype. While it does not activate the SUR1/Kir6.2 channels in pancreatic beta-cells, some studies suggest it may close these channels, leading to an increase in insulin release. This bidirectional regulation of pancreatic and vascular KATP channels presents a unique pharmacological profile.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Pharmacokinetic data for Iptakalim is still emerging, with most studies conducted in preclinical animal models.

Species	Route	Cmax	Tmax	Half-life (t1/2)	Bioavailab ility	Reference
Rat	N/A	N/A	N/A	N/A	N/A	[9][10]
Dog	N/A	N/A	N/A	N/A	N/A	[9][10]
Monkey	N/A	N/A	N/A	N/A	N/A	[9][10]
Human	Oral	Dose- dependent	N/A	N/A	N/A	

Note: N/A indicates that specific quantitative data was not available in the reviewed literature. Further studies are required to fully characterize the pharmacokinetic profile of Iptakalim across different species.



Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

Whole-Cell Patch-Clamp Recording of KATP Currents

This protocol is essential for studying the direct effects of Iptakalim on KATP channel activity.

Objective: To measure Iptakalim-induced KATP currents in isolated cells.

Materials:

- Patch-clamp amplifier and data acquisition system
- Inverted microscope
- Micromanipulators
- Borosilicate glass capillaries for patch pipettes
- Cell culture of interest (e.g., vascular smooth muscle cells, HEK293 cells expressing specific KATP channel subtypes)
- Extracellular (bath) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES;
 pH adjusted to 7.4)
- Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, with varying concentrations of ATP; pH adjusted to 7.2)
- Iptakalim Hydrochloride stock solution
- Glibenclamide (KATP channel blocker) stock solution

Procedure:

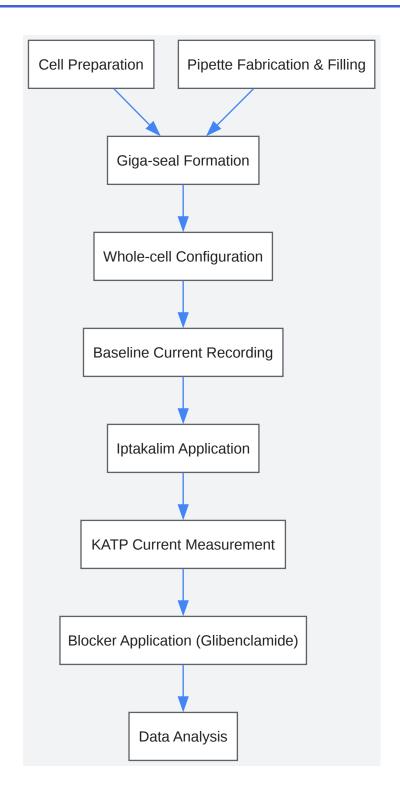
Prepare cells on coverslips for recording.



- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with intracellular solution.
- Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
- Approach a cell with the patch pipette and form a high-resistance seal (G Ω seal) with the cell membrane.
- Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a desired holding potential (e.g., -60 mV).
- · Record baseline whole-cell currents.
- Apply Iptakalim at various concentrations to the bath solution and record the resulting changes in current.
- To confirm the current is through KATP channels, apply the specific blocker glibenclamide.

Experimental Workflow: Whole-Cell Patch-Clamp





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Caption: Workflow for whole-cell patch-clamp experiments.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Foundational & Exploratory





This in vivo model is crucial for evaluating the neuroprotective effects of Iptakalim in stroke.[11] [12][13]

Objective: To induce focal cerebral ischemia and assess the neuroprotective efficacy of lptakalim.

Materials:

- Male Sprague-Dawley or Wistar rats (250-300g)
- Anesthesia (e.g., isoflurane)
- Operating microscope
- Surgical instruments
- 4-0 monofilament nylon suture with a rounded tip
- Laser Doppler flowmeter
- Iptakalim Hydrochloride solution for administration
- 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

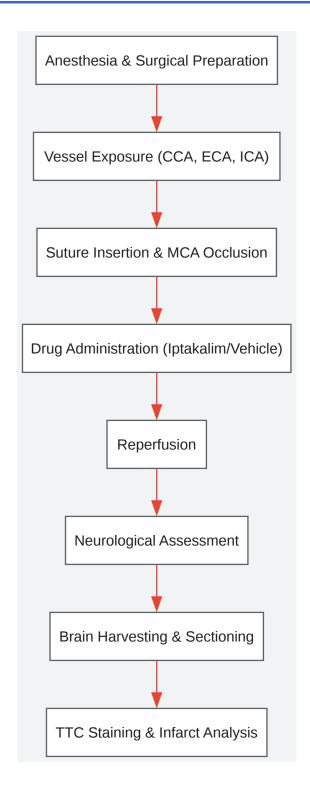
- Anesthetize the rat and maintain body temperature at 37°C.
- Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA.
- Temporarily clamp the CCA and ICA.
- Introduce the nylon suture into the ECA and advance it into the ICA until it occludes the
 origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow,
 monitored by Laser Doppler, confirms occlusion.



- After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow reperfusion.
- Administer Iptakalim or vehicle at predetermined time points (e.g., during occlusion or at the onset of reperfusion).
- After a set survival period (e.g., 24 hours), assess neurological deficits.
- Euthanize the animal and perfuse the brain.
- Section the brain and stain with TTC to visualize and quantify the infarct volume.

Experimental Workflow: MCAO Model





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Caption: Workflow for the MCAO stroke model in rats.

Conclusion



Iptakalim Hydrochloride stands out as a promising pharmacological agent with a distinct mechanism of action and a favorable pharmacodynamic profile. Its selectivity for SUR2B-containing KATP channels underpins its potent and selective antihypertensive effects. Furthermore, its demonstrated neuroprotective capabilities open new avenues for its therapeutic application in ischemic stroke and potentially other neurodegenerative disorders. While the current body of research provides a strong foundation, further in-depth studies are warranted to fully elucidate its pharmacokinetic properties in humans, optimize dosing regimens, and explore its full therapeutic potential in a broader range of cardiovascular and neurological diseases. This technical guide serves as a comprehensive resource to support and stimulate these future research endeavors.

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